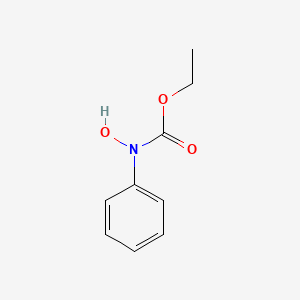

Ethyl hydroxy(phenyl)carbamate

Description

Overview of Carbamate (B1207046) Functional Groups in Organic Chemistry Research

Carbamates, also known as urethanes, are organic compounds that feature the functional group R₂NC(O)OR'. wikipedia.org This structural motif is essentially a hybrid of an amide and an ester, bestowing upon it a unique set of chemical and physical properties. nih.govnih.gov In the realm of organic chemistry research, carbamates are widely recognized for their stability and versatility. nih.gov

The carbamate group's stability is attributed to the resonance between the nitrogen lone pair and the carbonyl group, which is a characteristic shared with amides. nih.gov However, the additional oxygen atom influences the electronic distribution, making the resonance in carbamates slightly less pronounced than in amides. nih.gov This nuanced electronic nature contributes to their utility in a variety of chemical transformations.

One of the most prominent applications of the carbamate functional group is as a protecting group for amines in organic synthesis, particularly in peptide chemistry. nih.govmasterorganicchemistry.com Protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are carbamates that can be readily installed on an amine to render it non-nucleophilic, allowing for selective reactions at other sites of a molecule. masterorganicchemistry.com These protecting groups are designed to be stable under a range of reaction conditions and can be removed cleanly under specific, mild conditions. masterorganicchemistry.com

Furthermore, the carbamate linkage is a key structural element in many commercially important materials, including polyurethane plastics. wikipedia.org In medicinal chemistry, carbamates are found in numerous approved drugs and are often used as isosteres for amide bonds in peptidomimetics to enhance metabolic stability and cell permeability. nih.govnih.gov Their ability to participate in hydrogen bonding and modulate interactions with biological targets makes them a valuable scaffold in drug design. acs.org

Classification and Structural Features of N-Hydroxycarbamates and Phenylcarbamates

Within the broad family of carbamates, N-hydroxycarbamates and phenylcarbamates represent two important subclasses, each with distinct structural features.

N-Hydroxycarbamates are characterized by the presence of a hydroxyl group attached to the nitrogen atom of the carbamate functionality (R-N(OH)-C(O)OR'). The introduction of the N-hydroxyl group significantly alters the electronic and steric properties of the carbamate. This class of compounds has garnered attention in medicinal chemistry and materials science. For instance, N-hydroxy-N-phenylurethane is a known compound in this category. scispace.com

Phenylcarbamates are carbamates where at least one of the groups attached to the nitrogen or the oxygen of the carbamate is a phenyl group. drugbank.com This imparts aromatic character to the molecule, influencing its reactivity, solubility, and biological activity. Phenylcarbamates can be further categorized based on the substitution pattern on the phenyl ring and the nature of the other substituent on the nitrogen atom. Examples include ethyl N-phenylcarbamate and felbamate, an anticonvulsant drug. drugbank.comthermofisher.com

The compound at the center of this article, Ethyl hydroxy(phenyl)carbamate , combines features of both these subclasses. Its structure consists of an ethyl ester of a carbamic acid where the nitrogen atom is substituted with both a hydroxyl group and a phenyl group. This unique combination of functional groups suggests a complex interplay of electronic and steric effects that can influence its chemical behavior and potential applications.

Academic Research Landscape of N-Hydroxy-N-phenylurethane (this compound)

The synthesis of N-hydroxy-N-phenylurethane has been reported in the chemical literature. One established method involves the reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate. scispace.com This reaction highlights a synthetic route to this specific N-hydroxycarbamate.

Research has also explored the behavior of related N-hydroxycarbamate structures. For example, studies on the degradation of substituted aryl-N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been conducted to understand their stability and reaction mechanisms under basic conditions. scispace.com While not directly focused on this compound, this research provides valuable insights into the chemical properties of the N-hydroxycarbamate functional group.

Furthermore, the broader context of phenylurethanes has been a subject of investigation. For instance, the compound known as phenylurethane (ethyl N-phenylcarbamate) was identified as an inhibitor of photosynthesis in early biochemical studies. researchgate.net Additionally, hyperbranched polyglycidols modified with phenylurethane moieties have been synthesized and their thermosensitive behavior in water has been studied, demonstrating the influence of the phenylurethane group on the physical properties of polymers. acs.org

Interdisciplinary Significance in Contemporary Chemical Science

The structural motifs present in this compound—the N-hydroxycarbamate and the phenylcarbamate—have significance across various disciplines of chemical science.

The N-hydroxycarbamate functionality is of interest in medicinal chemistry. For example, N-hydroxyurea is a well-known drug, and analogues such as N-hydroxy-N'-phenylurea have been investigated as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) formation. nih.gov This suggests that the N-hydroxycarbamate group can be a key pharmacophore in the design of bioactive molecules.

The phenylcarbamate structure is also prevalent in biologically active compounds and materials science. Phenylcarbamates are found in pharmaceuticals and agrochemicals. drugbank.comontosight.ai For instance, they have been investigated for their potential as kinase modulators. In materials science, the incorporation of phenylurethane groups into polymers can impart specific properties, such as thermosensitivity. acs.org

The combination of these two functionalities in this compound makes it a molecule with potential for further exploration in areas such as drug discovery and materials science. Its structure provides a scaffold that could be modified to tune its biological activity or material properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl N-hydroxy-N-phenylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(11)10(12)8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 |

InChI Key |

DXDDOFMELPWPMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Hydroxy N Phenylurethane

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to ethyl hydroxy(phenyl)carbamate, primarily through condensation and carbamate (B1207046) formation reactions.

Condensation Reactions of N-Phenylhydroxylamine with Ethyl Chloroformate

The reaction of N-Phenylhydroxylamine with one equivalent of ethyl chloroformate is a key method for producing N-hydroxy-N-phenylurethane. rsc.orgscispace.comresearchgate.net This condensation reaction, typically conducted in an alkaline medium, selectively forms the desired product. rsc.orgscispace.com The process involves the nucleophilic attack of the nitrogen atom of N-phenylhydroxylamine on the electrophilic carbonyl carbon of ethyl chloroformate. Subsequent elimination of a chloride ion results in the formation of the carbamate.

A related procedure involves cooling a solution of N-phenylhydroxylamine in tetrahydrofuran (B95107) (THF) and treating it with triethylamine (B128534) (TEA), followed by the dropwise addition of ethyl chloroformate. wiley-vch.de The mixture is stirred and then filtered to yield the product. wiley-vch.de

It has been observed that the nucleophilicity of the nitrogen and oxygen atoms in N-aryl hydroxylamines can be similar, potentially leading to mixtures of N- and O-protected products. thieme-connect.de However, conducting the protection reaction at lower temperatures, such as -78 °C, allows for the selective synthesis of N-aryl-N-hydroxy carbamates in good yields. thieme-connect.de

Utilization of Carbonic Acid Diesters and Hydroxylamine (B1172632) in Carbamate Formation

While direct reactions with ethyl chloroformate are common, carbonic acid diesters can also be employed in the synthesis of carbamates. These reactions provide an alternative pathway to the formation of the carbamate linkage. The synthesis of N-substituted carbamates can be achieved using various carbonyl sources, including dimethyl carbonate (DMC), which is considered an environmentally friendly alternative to phosgene. ionike.com Though not a direct synthesis of this compound, this highlights the utility of carbonic acid diesters in forming carbamate structures.

Indirect and Catalytic Routes to N-Hydroxycarbamates

Indirect and catalytic methods offer alternative strategies for the synthesis of N-hydroxycarbamates, often providing advantages in terms of efficiency, selectivity, and substrate scope.

Zinc-Mediated Reduction of Nitroarenes to N-Aryl-N-hydroxy Carbamates

An efficient, one-pot procedure for the synthesis of N-aryl-N-hydroxy carbamates involves the zinc-mediated reduction of nitroarenes in the presence of chloroformates. thieme-connect.desorbonne-universite.frorganic-chemistry.org This method circumvents the challenges associated with the partial reduction of nitroarenes and the isolation of the often unstable N-aryl hydroxylamine intermediate. thieme-connect.dethieme-connect.com

The reaction proceeds smoothly under ambient conditions in a mixture of tetrahydrofuran (THF) and water, yielding an N,O-bisprotected hydroxylamine intermediate in good to excellent yields (34–81%). thieme-connect.desorbonne-universite.fr The presence of the chloroformate in the reaction mixture effectively traps the N-aryl hydroxylamine as it forms, preventing over-reduction. organic-chemistry.org

Subsequent solvolysis of the bisprotected hydroxylamine with sodium methoxide (B1231860) in methanol (B129727) at room temperature affords the desired N-aryl-N-hydroxy carbamate in excellent yields (89–97%). thieme-connect.desorbonne-universite.frorganic-chemistry.org This two-step protocol, which can be performed without purification of the intermediate, provides a convenient route to these versatile compounds. thieme-connect.de

Table 1: Zinc-Mediated Synthesis of N-Aryl-N-hydroxy Carbamates

| Step | Reagents and Conditions | Product | Yield |

| 1 | Zn, NH4Cl, ClCO2R2, THF-H2O, 0 °C | N,O-bisprotected hydroxylamine | 34-81% thieme-connect.desorbonne-universite.fr |

| 2 | NaOMe, MeOH, room temperature | N-aryl-N-hydroxy carbamate | 89-97% thieme-connect.desorbonne-universite.frorganic-chemistry.org |

Palladium-Catalyzed Synthetic Strategies for Related Hydroxycarbamate Analogues

Palladium catalysis has emerged as a powerful tool for the synthesis of various carbamate derivatives. While not a direct synthesis of this compound itself, these methods are relevant to the formation of related hydroxycarbamate analogues.

One notable strategy involves the palladium-catalyzed intramolecular decarboxylative coupling of aroyloxycarbamates. researchgate.net These starting materials can be generated in situ by reacting aryl carboxylic acids with hydroxycarbamates. researchgate.net This approach allows for the site-specific formation of a C(sp2)-N bond under mild conditions, providing access to a diverse range of arylamines. researchgate.net

Another palladium-catalyzed method facilitates the dearomative syn-1,4-diamination of arenes. nih.gov This process involves the photochemical para-cycloaddition of an arene with an arenophile, followed by a palladium-catalyzed ring-opening of the resulting cycloadduct with amines. nih.gov Furthermore, palladium-catalyzed C-H activation and oxidation tandem reactions have been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org

Formation of N-Substituted Carbamates from Alkyl Carbamates via Transition Metal Catalysis

Transition metal catalysis also enables the synthesis of N-substituted carbamates from alkyl carbamates. A series of nickel-promoted iron oxide catalysts have been shown to be effective in the synthesis of N-substituted carbamates from various amines and alkyl carbamates, with isolated yields ranging from 90-98%. ionike.com This method offers a non-phosgene route to these compounds. ionike.com

Additionally, copper-based photoredox catalysts have been designed for the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. caltech.edu This photoinduced, copper-catalyzed N-alkylation reaction provides a means to generate substituted carbamates. caltech.edu

Advanced Synthetic Transformations and Derivatization

Advanced synthetic strategies involving N-hydroxy-N-phenylurethane, also known as this compound, have opened new avenues for the construction of complex nitrogen-containing molecules. These methods leverage the unique reactivity of the N-hydroxycarbamate functionality to participate in sophisticated cyclization and functionalization reactions.

Aza-Heck Cyclization of N-Aryl-N-hydroxy Carbamates

The aza-Heck cyclization has emerged as a powerful tool for synthesizing nitrogen-containing heterocycles. nih.gov In a significant advancement, N-aryl-N-hydroxy carbamates have been successfully employed as effective electrophiles in palladium-catalyzed cyclization reactions. nih.govudel.edu This methodology facilitates the formation of indolines and related heterocyclic structures by cyclizing onto pendant alkenes. nih.gov

The process typically involves the use of a palladium pre-catalyst, such as (COD)Pd(CH2SiMe3)2, in combination with a suitable ligand. nih.gov The choice of leaving group on the N-hydroxycarbamate is critical for the reaction's success. Initial studies with an ester leaving group showed minimal product formation. nih.gov However, switching to a carbonate leaving group significantly improved the yield of the desired aza-Heck product. nih.gov

Optimization of the reaction conditions revealed that the ligand plays a crucial role. While ligands like P(OCH2CF3)3 gave some product, phosphine (B1218219) ligands with trifluoromethyl groups, such as P[3,5-(CF3)2-C6H3]3 and particularly P(4-CF3-C6H4)3, were found to be optimal, providing the cyclized product in high yields. nih.gov This method is notable for its broad substrate scope and tolerance of various functional groups, allowing for the creation of indolines with complex substitution patterns. nih.govresearchgate.net The N-aryl-N-hydroxy carbamate substrates for these reactions can be readily accessed from the corresponding nitroarenes. researchgate.net More recently, these activated N-hydroxycarbamates, specifically N-(pentafluorobenzoyloxy)carbamates, have been used to initiate intramolecular aryl C–H functionalization cascades, expanding the utility of the aza-Heck reaction to build complex polyheterocycles. nih.govacs.org

| Catalyst System | Ligand | Leaving Group | Product Type | Yield | Reference |

| (COD)Pd(CH2SiMe3)2 | P(OCH2CF3)3 | Ester | Indoline | Trace | nih.gov |

| (COD)Pd(CH2SiMe3)2 | P(OCH2CF3)3 | Carbonate | Indoline | 25% | nih.gov |

| (COD)Pd(CH2SiMe3)2 | P[3,5-(CF3)2-C6H3]3 | Carbonate | Indoline | 53% | nih.gov |

| (COD)Pd(CH2SiMe3)2 | P(4-CF3-C6H4)3 | Carbonate | Indoline | 85% | nih.gov |

Electrophilic α-Oxygenation using N-Hydroxycarbamates and Nitroso Intermediates

N-hydroxycarbamates serve as valuable precursors for the in-situ generation of highly reactive nitrosocarbonyl intermediates. rsc.orgjconsortium.com These intermediates are utilized in electrophilic α-functionalization reactions of carbonyl compounds, particularly β-ketoesters. rsc.orgthieme-connect.com A copper-catalyzed aerobic oxidation of N-substituted hydroxylamines is a key method for forming these nitroso compounds. acs.org

The reaction exhibits ambident reactivity, meaning the carbonyl substrate can be attacked by either the nitrogen or the oxygen atom of the nitroso intermediate. rsc.orgthieme-connect.com This allows for selective α-amination or α-oxygenation. rsc.orgacs.org The N-selective nitroso aldol (B89426) reaction using in-situ generated nitrosoformate esters provides a direct route to α-amino carbonyl derivatives whose functional groups are easily manipulated. acs.org

Conversely, conditions can be optimized to favor α-oxygenation. rsc.org The nitrosocarbonyl aldol reaction for the α-oxygenation of β-ketoesters is highly efficient, using oxygen as the terminal oxidant. thieme-connect.com The regiochemical outcome (N- vs. O-attack) is influenced by several factors. The presence of both copper(I) and copper(II) salts, along with a strongly associating carboxylate counterion, directs the reaction towards oxygenation. thieme-connect.comthieme-connect.de This method has been successfully applied in asymmetric synthesis, yielding α-oxygenated products with high enantioselectivities. thieme-connect.comthieme-connect.de

| Catalyst System | Oxidant | Substrate | Intermediate | Product | Selectivity | Reference |

| Copper-catalyzed | Air/Oxygen | β-Ketoester | Nitrosoformate | α-Amino Carbonyl | N-selective | jconsortium.comacs.org |

| Copper(I)/Copper(II) | Air/Oxygen | β-Ketoester | Nitrosoformate | α-Oxycarbonyl | O-selective | rsc.orgthieme-connect.com |

Formation of N-,NO-Di-, and NNO-Tri-alkoxycarbonyl-hydroxylamines

The synthesis of this compound (N-hydroxy-N-phenylurethane) is part of a broader class of reactions involving the alkoxycarbonylation of hydroxylamines. scispace.comrsc.org The reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate specifically yields N-hydroxy-N-phenylurethane. scispace.comrsc.orgrsc.org

More generally, hydroxylamine and its substituted derivatives react with alkyl chloroformates in alkaline media to produce a range of N-alkoxycarbonyl derivatives. scispace.comrsc.orgresearchgate.net Depending on the stoichiometry of the alkyl chloroformate used, hydroxylamine itself can be successively acylated to form N-mono-, NO-di-, or NNO-tri-alkoxycarbonyl-hydroxylamines. rsc.orgrsc.org

The substitution pattern on the initial hydroxylamine dictates the structure of the products. N-methylhydroxylamine yields N- and NO-di-alkoxycarbonyl-N-methyl-hydroxylamines, while O-methylhydroxylamine produces N- and NN-di-alkoxycarbonyl-O-methylhydroxylamines. scispace.comrsc.org This demonstrates that with N-substituted hydroxylamines, further reaction occurs at the hydroxyl group if the N-substituent is electron-withdrawing, and at the nitrogen if it is electron-releasing. rsc.org

| Hydroxylamine Precursor | Reagent (Equivalents) | Product(s) | Reference |

| N-Phenylhydroxylamine | Ethyl chloroformate (1) | N-Hydroxy-N-phenylurethane | scispace.comrsc.orgrsc.org |

| Hydroxylamine | Alkyl chloroformate (1, 2, or 3) | N-mono-, NO-di-, or NNO-tri-alkoxycarbonyl-hydroxylamines | rsc.orgrsc.org |

| N-Methylhydroxylamine | Alkyl chloroformate | N- and NO-di-alkoxycarbonyl-N-methyl-hydroxylamines | scispace.comrsc.org |

| O-Methylhydroxylamine | Alkyl chloroformate | N- and NN-di-alkoxycarbonyl-O-methylhydroxylamines | scispace.comrsc.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Hydrolysis Mechanisms of N-Hydroxycarbamates

The hydrolysis of N-hydroxycarbamates can proceed through different pathways depending on the pH of the solution. These reactions are critical in determining the stability and synthetic utility of the compound.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of carbamates, including N-hydroxy derivatives, typically proceeds through mechanisms analogous to those of esters. rsc.orglibretexts.orgchemguide.co.uk Depending on the specific carbamate (B1207046) and the reaction conditions, either the AAC1 (unimolecular) or AAC2 (bimolecular) mechanism can be dominant. rsc.org

In the context of ethyl hydroxy(phenyl)carbamate, the AAC2 mechanism is generally favored under dilute acid conditions. rsc.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the elimination of the alcohol or phenol (B47542) moiety and the formation of the corresponding carbamic acid, which subsequently decomposes to an amine, carbon dioxide, and a proton.

Table 1: Key Steps in the AAC2 Hydrolysis of this compound

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carbamate is protonated by a hydronium ion (H₃O⁺). |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen or oxygen of the leaving group precursor. |

| 4. Elimination | The protonated leaving group (ethanol) is eliminated, forming a protonated carbamic acid derivative. |

| 5. Deprotonation & Decomposition | The protonated carbamic acid derivative is deprotonated and subsequently decomposes to N-phenylhydroxylamine and carbon dioxide. |

Alkaline Hydrolysis Pathways

Under alkaline conditions, the hydrolysis of carbamates can follow different mechanistic pathways. For primary carbamates, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed and is significantly faster than the BAC2 (Base-catalyzed Acyl-substitution) mechanism seen in secondary carbamates. researchgate.net The rate of alkaline hydrolysis is dependent on the concentration of the hydroxide (B78521) ion. rsc.orgclemson.edu

For ethyl N-phenylcarbamate, the hydrolysis in an alkaline pH range is consistent with an E1cB mechanism, which involves the formation of a phenyl isocyanate intermediate. rsc.org The reaction is initiated by the abstraction of the acidic N-H proton by a hydroxide ion, forming a conjugate base. This is followed by the elimination of the ethoxide leaving group to generate the isocyanate, which is then rapidly hydrolyzed by water to the corresponding carbamic acid and subsequently decomposes.

Table 2: Proposed E1cB Mechanism for Alkaline Hydrolysis

| Step | Description |

|---|---|

| 1. Deprotonation | A hydroxide ion removes the proton from the nitrogen atom, forming an N-anion (conjugate base). |

| 2. Elimination | The ethoxide ion is eliminated from the conjugate base, forming a phenyl isocyanate intermediate. |

| 3. Nucleophilic Addition | A hydroxide ion or water molecule attacks the electrophilic carbon of the isocyanate. |

| 4. Decomposition | The resulting carbamate anion or carbamic acid rapidly decomposes to N-phenylhydroxylamine and carbon dioxide. |

Absence of Lossen-Type Rearrangement in Specific Hydroxylamino-Derivatives

The Lossen rearrangement is a characteristic reaction of hydroxamic acids and their derivatives, which converts them into isocyanates. wikipedia.org This rearrangement typically occurs under basic conditions after the activation of the hydroxyl group. kit-technology.de While N-hydroxycarbamates are structurally related to hydroxamic acids, studies have shown no evidence of a Lossen-type rearrangement during their acid and alkaline hydrolysis. rsc.org This indicates that under typical hydrolytic conditions, the cleavage of the carbamate linkage is kinetically favored over the molecular rearrangement that would lead to an isocyanate via the Lossen pathway. The stability of the hydroxylamino group in these specific derivatives prevents the characteristic migration of the aryl or alkyl group from the carbonyl carbon to the nitrogen atom. organic-chemistry.orgsci-hub.se

Oxidative and Reductive Reactivity

N-hydroxycarbamates can undergo oxidation to produce highly reactive nitroso compounds, which are valuable intermediates in various organic transformations.

Generation of Nitroso Precursors and their Reactivity

The oxidation of N-hydroxycarbamates is a common method for the in-situ generation of C-nitroso compounds. wikipedia.orgnih.gov Various oxidizing agents can be employed for this transformation. nih.gov For instance, the catalytic aerobic oxidation of phenyl hydroxycarbamate using CuCl₂ can generate the corresponding acyl nitroso species. worktribe.com These nitroso compounds are highly reactive dienophiles and electrophiles. at.ua

The generated nitroso precursor from this compound is a transient species that readily participates in subsequent reactions. Its reactivity is characterized by the electrophilicity of the nitrogen atom, making it susceptible to attack by nucleophiles and participation in cycloaddition reactions. at.ua

Intermolecular [4+2]-Cycloaddition Reactions (Diels-Alder, Nitroso Ene)

The in-situ generated acyl nitroso compounds are potent dienophiles in hetero-Diels-Alder reactions. nih.govresearchgate.netmdpi.com When this compound is oxidized in the presence of a 1,3-diene, it undergoes a [4+2]-cycloaddition to form 3,6-dihydro-1,2-oxazines. worktribe.com This reaction is a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds in a single step. mdpi.comresearcher.life

In addition to the Diels-Alder reaction, if the diene possesses allylic protons, a competing nitroso ene reaction can occur. researcher.lifeosi.lvscispace.com The nitroso compound acts as an enophile, reacting with the alkene to form an allylic hydroxylamine (B1172632) derivative. The competition between the Diels-Alder and ene pathways is influenced by the structure of the diene and the reaction conditions. worktribe.com

Table 3: Cycloaddition Reactions of In-Situ Generated Nitroso Compounds

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Nitroso Diels-Alder | Acyl nitroso species + 1,3-Diene | [4+2] transition state | 3,6-dihydro-1,2-oxazine |

| Nitroso Ene | Acyl nitroso species + Alkene with allylic H | Ene transition state | Allylic hydroxylamine derivative |

Reactivity of the Carbamate Moiety

The reactivity of the carbamate group in compounds like this compound is diverse and forms the basis for its utility as a protective group and a synthetic intermediate. The specific reaction pathways are highly dependent on the substitution pattern of the nitrogen atom and the reaction conditions employed.

Phenyloxycarbonyl (Phoc) carbamates serve as a pertinent example to illustrate the chemioselective reactivity of the carbamate moiety. The substitution on the carbamate nitrogen dictates the mechanistic pathway of its reactions. nih.govacs.org Phoc carbamates derived from primary amines are notably reactive and can be transformed into ureas. nih.govnih.gov In contrast, those derived from secondary amines are more stable and can be utilized as tags. nih.govnih.gov

The mechanism of basic hydrolysis differs significantly between these two types. acs.org Phoc carbamates of primary amines react through an E1cb-type mechanism, which involves the in situ formation of a highly reactive isocyanate intermediate. nih.govacs.org This pathway is initiated by the deprotonation of the ionizable N-H proton. acs.org Conversely, N,N-disubstituted carbamate phenyl esters, lacking this proton, undergo hydrolysis under more drastic conditions via a bimolecular acyl substitution (BAc2) mechanism. nih.govacs.org

Deprotection of Phoc carbamates can be achieved using reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov Studies on the deprotection of Phoc groups with TBAF have revealed a mechanism consistent with the formation of an isocyanate intermediate. acs.org The proposed mechanism involves three key steps:

Deprotonation of the N-H proton of the carbamate by a base. nih.govacs.org

Elimination of the phenoxy group to form the isocyanate intermediate. nih.gov

The isocyanate is then trapped by an amine nucleophile to yield the corresponding urea (B33335). nih.gov

The viability of this mechanistic hypothesis is supported by experiments where the isocyanate intermediate is trapped by various amines. nih.gov The efficiency of this trapping is dependent on the amine used, as detailed in the table below.

| Entry | Trapping Amine | Product | Yield of Purified Product |

|---|---|---|---|

| 1 | p-Methoxybenzylamine | Symmetrical Urea (3aa) | 92% |

| 2 | n-Butylamine | Asymmetrical Urea (3ab) | 85% |

| 3 | Aniline (B41778) | Asymmetrical Urea (3ac) | 93% |

This chemioselectivity allows for selective transformations. For instance, in a molecule containing two Phoc-protected amine functions (one primary, one secondary), only the moiety derived from the primary amine will selectively react to form a urea in the presence of an external amine. nih.govacs.org

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction pathways and energetic landscapes of carbamate reactions. mdpi.com Such studies are crucial for understanding catalyst function, reaction feasibility, and for optimizing synthetic methods. mdpi.com

A computational study on the Pd(PPh₃)₄-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate confirmed that the uncatalyzed reaction is not spontaneous and requires a catalyst to proceed efficiently. mdpi.com The study elucidated a detailed mechanistic pathway, demonstrating that the palladium catalyst plays a critical role in stabilizing reaction intermediates and facilitating key transformations like dehydrogenation. mdpi.com Two potential reaction pathways were identified and their energetic profiles were calculated:

Pathway 1 was found to have a net energy of –84.7 kcal/mol. mdpi.com

Other computational investigations have explored the carboxylation of anilines with CO₂ mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org These studies calculate the Gibbs free energies for different reaction pathways to determine the most likely mechanism. rsc.org For the TMG-mediated carboxylation of 4-nitroaniline, calculations showed that a pathway where TMG activates the aniline through concerted deprotonation is energetically more favorable than a pathway involving a TMG-CO₂ zwitterion as the active carboxylating agent. rsc.org The calculated energetic barriers and reaction energies for different bases correlate well with experimental results. rsc.org

| Base | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| None | 20.9 | 19.1 |

| DIPEA | 20.2 | 0.7 |

| DIPA | 19.9 | -0.2 |

| TMG | 16.8 | -4.1 |

| tBuTMG | 15.4 | -8.1 |

Furthermore, computational methods have been applied to study the antioxidant and radical-scavenging mechanisms of aryl carbamates. researchgate.netresearchgate.net These studies investigate reaction pathways such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SPLET), calculating the kinetics and thermodynamics to predict the most favorable mechanism in different environments (gas phase vs. aqueous solution). researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-hydroxycarbamate derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule. In the context of carbamates, ¹H NMR helps in identifying protons attached to the nitrogen (N-H), the ethyl group (-CH₂CH₃), and the phenyl ring. Similarly, ¹³C NMR provides signals for each unique carbon atom, including the carbonyl carbon (C=O) of the carbamate (B1207046) group, which is particularly characteristic. researchgate.net

Two-dimensional (2D) NMR experiments are employed to resolve more complex structures and establish connectivity between atoms that may not be apparent from 1D spectra. omicsonline.org Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethyl group. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for linking protons to the carbon atoms they are directly attached to (HSQC) or to carbons that are two or three bonds away (HMBC). nih.gov These methods are instrumental in confirming the complete structural framework of carbamate derivatives. researchgate.netnih.gov

While specific experimental NMR data for ethyl hydroxy(phenyl)carbamate is not widely documented in readily available literature, data from closely related N-hydroxycarbamate and phenylcarbamate derivatives provide valuable reference points. For instance, the analysis of tert-butyl N-hydroxycarbamate shows characteristic chemical shifts that can be extrapolated to understand similar structures. mdpi.com

Table 1: Experimental ¹H and ¹³C NMR Data for tert-Butyl N-Hydroxycarbamate mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Remarks |

|---|---|---|

| ¹H | 1.475 | s, 9H (tert-butyl) |

| 7.13 | br s, 1H (NH or OH) | |

| 7.24 | br s, 1H (NH or OH) | |

| ¹³C | 158.9 | C=O |

| 82.2 | C (quaternary carbon of tert-butyl) | |

| 28.2 | 3 x CH₃ |

s = singlet, br s = broad singlet

Data for other substituted phenylcarbamates also offer insight into the expected spectral features. rsc.org

Table 2: Experimental ¹H and ¹³C NMR Data for 1-Propyl phenylcarbamate rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 7.26 | m, 4H (Aromatic) |

| 6.97 | m, 1H (Aromatic) | |

| 6.64 | s, br, 1H (NH) | |

| 4.05 | t, 2H (OCH₂) | |

| 1.62 | sex, 2H (CH₂) | |

| 0.90 | t, 3H (CH₃) | |

| ¹³C | 153.74 | C=O |

| 137.98 | Aromatic C | |

| 129.01 | Aromatic CH | |

| 123.30 | Aromatic CH | |

| 118.63 | Aromatic CH | |

| 66.83 | OCH₂ | |

| 22.26 | CH₂ | |

| 10.34 | CH₃ |

m = multiplet, s = singlet, br = broad, t = triplet, sex = sextet

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. It is particularly effective for identifying functional groups and studying molecular conformation.

IR spectroscopy is a powerful tool for identifying the key functional groups within the this compound structure. The carbamate group exhibits several characteristic absorption bands. The N-H stretching vibration typically appears in the range of 3100-3500 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching vibration is a strong, prominent band usually found between 1680 and 1750 cm⁻¹. The C-O stretching and C-N stretching vibrations also produce characteristic bands in the fingerprint region of the spectrum. researchgate.net

Furthermore, IR spectroscopy can be used for conformational analysis, as the vibrational frequencies of certain modes can shift depending on the molecule's geometry and intermolecular interactions, such as hydrogen bonding. fapesp.brnih.gov Studies on ethyl carbamate have shown how the association of molecules through hydrogen bonds leads to changes in the IR spectrum, allowing for the characterization of different molecular complexes. researchgate.net

Table 3: General IR Absorption Frequencies for Carbamates

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium, often broad |

| C=O Stretch (Amide I) | 1680 - 1750 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing vibrations that involve a change in polarizability. It has been effectively applied to the analysis of various carbamate compounds, including pesticides. nih.govmdpi.com Characteristic Raman peaks for the carbamate functional group have been identified, which can aid in the structural confirmation of this compound. nih.gov For instance, studies on ethyl carbamate have utilized Surface-Enhanced Raman Spectroscopy (SERS) to enhance the signal and detect the compound at low concentrations, identifying key bands such as those for NH₂ rocking and in-plane deformation. royalsocietypublishing.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

For N-hydroxycarbamate derivatives, X-ray crystallography has been used to establish key structural features. For example, the crystal structure of tert-butyl N-hydroxycarbamate revealed that the N-hydroxycarbamate functional group is nearly planar. mdpi.comresearchgate.net The analysis also detailed the intricate network of intermolecular hydrogen bonds, showing how C=O groups act as acceptors for both N-H and O-H donors from adjacent molecules, forming ribbon-like structures. mdpi.comresearchgate.net Similar analyses on other carbamate derivatives have provided insights into how molecules pack in a crystal lattice and the nature of their intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not available in the surveyed literature, the data from related compounds provide a strong basis for predicting its likely solid-state conformation and hydrogen-bonding patterns.

Determination of Molecular Conformation and Dihedral Angles in Carbamate Structures

The conformation of carbamate derivatives is largely defined by the torsion angles around the central carbamate moiety and the orientation of the substituent groups. In analogous structures, the N-hydroxycarbamate functionality tends to be planar or nearly planar. For instance, in tert-butyl N-hydroxycarbamate, the O(1)–C(1)–N(1)–O(3) torsion angle is a mere +2.1(2)°, indicating a high degree of planarity. mdpi.com This planarity is a common feature among similar compounds, with corresponding torsion angles typically not exceeding 12°. mdpi.com

The relative orientation of the phenyl ring with respect to the carbamate group is a key conformational feature. In phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of 42.52 (12)°. nih.gov For methyl N-(2-bromo-4-chlorophenyl)carbamate, the bromochlorophenyl ring is inclined to the methylcarbamate unit by 32.73 (7)°. researchgate.net These values highlight the conformational flexibility of the phenyl group relative to the carbamate plane, which can be influenced by steric and electronic effects of the substituents as well as crystal packing forces. Conformational analysis of phenylcarbamates derived from secondary amines has also been studied using NMR spectroscopy, which can reveal the presence of rotamers in solution. acs.org

Table 1: Selected Torsion and Dihedral Angles in Related Carbamate Structures

| Compound | Torsion/Dihedral Angle | Value (°) | Reference |

| tert-Butyl N-hydroxycarbamate | O=C–N–OH | +2.1(2) | mdpi.com |

| Phenyl N-phenylcarbamate | Dihedral angle between aromatic rings | 42.52 (12) | nih.gov |

| Methyl N-(2-bromo-4-chlorophenyl)carbamate | Angle between phenyl ring and carbamate unit | 32.73 (7) | researchgate.net |

| Alkyl N-[(E)-1-(2-benzylidene-1-methylhydrazinyl)-3-hydroxy-1-oxopropan-2-yl]carbamates | C7/N1/N2/C9/O1 grouping subtends with the C1–C6 benzene (B151609) ring | 1.9 (4) | nih.gov |

Analysis of Supramolecular Features and Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the supramolecular assembly of carbamates, particularly those containing hydroxyl and N-H groups. nih.gov These interactions dictate the formation of specific, repeating patterns in the crystal lattice. In the crystal structure of tert-butyl N-hydroxycarbamate, molecules are linked into ribbons formed by two parallel chains. mdpi.comst-andrews.ac.uk These chains are joined by C=O···H–N hydrogen bonds and are further cross-linked by C=O···H–O hydrogen bonds. mdpi.comresearchgate.net This intricate network results in a ten-membered ring motif. mdpi.com

In other carbamate structures, N-H···O hydrogen bonds are a common feature, often leading to the formation of infinite one-dimensional chains. nih.gov The carbonyl oxygen of the carbamate group is a proficient hydrogen bond acceptor. For example, in tert-butyl N-hydroxycarbamate, each carbonyl oxygen is hydrogen-bonded to the N–H and O–H of two separate adjacent molecules. mdpi.com The presence of multiple hydrogen bond donor and acceptor sites can lead to competition and the formation of complex networks. nih.gov For instance, in ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, molecules are linked into simple chains by a single C—H···O hydrogen bond. researchgate.net

Table 2: Hydrogen Bonding Parameters in Analogous Carbamate Structures

| Compound | Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Reference |

| tert-Butyl N-hydroxycarbamate | N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) | researchgate.net |

| tert-Butyl N-hydroxycarbamate | O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) | researchgate.net |

Crystal Packing and Solid-State Speciation Studies

In the crystal structure of ethyl N-[2-(hydroxyacetyl)-4-methylphenyl]carbamate, pairs of molecules are linked by O—H···O hydrogen bonds, and these aggregates are further organized into chains through two independent aromatic π–π stacking interactions. researchgate.net The combination of different intermolecular interactions can lead to diverse packing networks. For example, in some thiazolyl-phenyl-carbamate derivatives, the crystal packing consists of molecular stacks linked by π(S)⋯π(C) interactions, while in others, molecules are linked into chains by C—H···O hydrogen bonds, which are then cross-linked into sheets by π–π stacking.

The specific packing arrangement can influence the physical properties of the solid material. The methodologies of X-ray crystallography are fundamental to understanding these packing motifs and the resulting solid-state structures. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and reactivity of organic molecules. researchgate.net For carbamate (B1207046) synthesis, DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and quantifying activation energies, which together provide a comprehensive understanding of reaction pathways. mdpi.com

DFT calculations have been successfully employed to elucidate the complex mechanistic pathways involved in the synthesis of carbamates. In a computational study on the formation of the related compound (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), two distinct reaction pathways were identified. nih.govmdpi.com

Pathway 1: This pathway involves the formation of the carbamate alongside an intermediate species and a dehydrogenated form of the starting alcohol ((R)-(-)-2-phenylglycinol). This dehydrogenated reactant is proposed to promote a cyclic formation of the carbamate. nih.gov

Pathway 2: The identification of a 4-phenyl-oxazolidine intermediate in the reaction mixture necessitated the proposal of a second, complementary pathway to account for its formation. nih.gov

These computational models confirm that the direct reaction between the alcohol and the chloroformate is not spontaneous and requires a catalyst to proceed efficiently. mdpi.com DFT enables the determination of transition state structures and their associated energies, which are critical for understanding the kinetics of each step in the proposed mechanisms. nih.gov

A primary objective of computational studies is to evaluate the thermodynamic and kinetic feasibility of each reaction step by calculating the energies of reactants, intermediates, transition states, and products. nih.gov For the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations revealed the energetic profile of the proposed pathways. mdpi.com

The formation of key intermediates was shown to be energetically favorable. For instance, the binding of the dehydrogenated alcohol to the Pd(PPh₂) catalyst to form an intermediate species was found to release -177.5 kcal/mol. mdpi.com The subsequent spontaneous interaction with methyl chloroformate to form another intermediate has an interaction energy of -55.2 kcal/mol. mdpi.com

| Pathway/Step | Calculated Net Energy (kcal/mol) |

|---|---|

| Pathway 1 (Initial) | –84.7 |

| Pathway 2 (Initial) | +90.1 |

| Combined Pathways 1 & 2 (with intermediate regeneration) | –238.7 |

Theoretical studies highlight the crucial role of catalysts and their ligands in overcoming the energetic barriers associated with carbamate synthesis. mdpi.com In the investigated palladium-catalyzed reaction, the Pd(PPh₃)₄ complex is essential for stabilizing reaction intermediates and facilitating key transformations like dehydrogenation and chlorine elimination. nih.govmdpi.com

The computational analysis shows a multi-step process that includes:

Ligand Dissociation: The catalytic cycle begins with the dissociation of phosphine (B1218219) ligands from the palladium center.

Intermediate Formation: The catalyst then binds with the reactants, forming stable intermediates.

Key Transformations: The palladium center facilitates difficult steps such as dehydrogenation.

Hydrogenation: The final step involves hydrogenation at the -NH and -O centers to yield the carbamate product. mdpi.com

The study confirms that the Pd(PPh₃)₄ catalyst is highly effective in reducing activation barriers and guiding the reaction along an energetically favorable path. mdpi.com These mechanistic insights are valuable for the rational design of new or modified catalytic systems, potentially involving different ligands or alternative metals to enhance reaction efficiency and selectivity. nih.govmdpi.com

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques are used to explore the three-dimensional structures and conformational preferences of molecules like ethyl hydroxy(phenyl)carbamate. This exploration is vital for understanding structure-property relationships and intermolecular interactions.

Computational methods can predict key geometrical parameters, such as bond lengths and angles, with high accuracy. For the analogous (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations have been used to determine its optimized molecular structure. mdpi.com

A defining characteristic of carbamates is the planarity of the O=C-N-H moiety, a result of resonance stabilization from the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This resonance imparts a partial double-bond character to the C–N bond, restricting rotation. nih.gov Structural analyses of numerous carbamates from crystallographic databases confirm a very strong preference for a planar conformation. acs.org While the amide bond can occasionally adopt a cis conformation (approximately 3.5% of cases in one study), the ester portion of the carbamate consistently remains in the more stable trans conformation. acs.org

The conformational landscape of this compound is shaped by various intramolecular interactions and inherent structural restrictions. The delocalization of nonbonded electrons on the nitrogen atom across the carboxyl moiety not only enforces planarity but also imposes a significant degree of conformational restriction. acs.org

Based on the performed searches, detailed computational and theoretical studies providing calculated NMR chemical shifts and theoretical vibrational frequencies specifically for the compound "this compound" are not available in the public scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided, as the foundational data required for the sections on "Prediction of Spectroscopic Parameters" does not exist within the accessible resources.

To fulfill the request, published research containing Density Functional Theory (DFT) calculations or other computational methods for predicting the NMR and IR spectra of this compound would be necessary. Without such source data, creating the specified content with the required tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy.

Pre Clinical Biological Research and Mechanistic Insights

In Vitro Enzymatic Inhibition Studies

Carbamates are a well-established class of cholinesterase inhibitors, primarily exerting their effect through the carbamoylation of the serine residue within the active site of the enzyme. This mechanism is analogous to the acetylation of cholinesterases by their natural substrate, acetylcholine. The key distinction lies in the stability of the resulting carbamoylated enzyme, which is significantly more stable than the acetylated form, leading to a temporary inactivation of the enzyme. This process classifies most carbamate (B1207046) inhibitors as pseudo-irreversible. acs.orgresearchgate.net The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by carbamates is a critical area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a therapeutic goal. nih.govmdpi.com

The interaction between a carbamate inhibitor and a cholinesterase enzyme can be depicted as a two-step process: first, the formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of the active site serine. The rate of carbamoylation and the subsequent rate of decarbamoylation (regeneration of the active enzyme) are key determinants of the inhibitor's potency and duration of action. researchgate.net

While specific studies on "Ethyl hydroxy(phenyl)carbamate" are not prevalent in the reviewed literature, the inhibitory activity of various O-aromatic N,N-disubstituted carbamates and thiocarbamates against AChE and BuChE has been investigated. For instance, a study of various carbamate derivatives revealed that their inhibitory potency (expressed as IC50 values) varies significantly with their chemical structure. mdpi.com Some carbamates exhibit selectivity for either AChE or BuChE, which can be an important therapeutic consideration. For example, in the progression of Alzheimer's disease, BuChE activity increases, making it a relevant therapeutic target. nih.gov The potency of carbamate inhibitors is influenced by factors such as the nature of the leaving group and the substituents on the carbamate nitrogen. researchgate.net A critical hydrogen bonding interaction between the nitrogen atom of the carbamate and a histidine residue in the catalytic triad (B1167595) of the enzyme is thought to contribute to the potency of these inhibitors. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50 in µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 |

| Rivastigmine | AChE | >311.0 |

| Rivastigmine | BuChE | 31.0 |

N-hydroxycarbamates have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.netdrugbank.com The inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma. biorxiv.org A series of N-hydroxycarbamates containing a histaminergic H1 receptor antagonist pharmacophore were synthesized and evaluated for their dual-function capabilities, demonstrating both 5-lipoxygenase inhibitory and histamine (B1213489) H1 receptor antagonist activities. researchgate.netdrugbank.com

The in vitro assays of these dual-function compounds confirmed that N-hydroxycarbamates could exhibit 5-lipoxygenase inhibiting activities comparable to their corresponding N-hydroxyurea analogs. researchgate.netdrugbank.com The inhibitory potency of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, certain novel isoxazole (B147169) derivatives have been shown to exhibit significant 5-LOX inhibitory potential with IC50 values in the micromolar range. biorxiv.org Similarly, studies on other hydroxamic acid derivatives have identified compounds with potent 5-LOX inhibition, with IC50 values as low as 25 nM. nih.gov

The structural features of N-hydroxycarbamates play a crucial role in their inhibitory activity. For instance, the incorporation of small polar substituents can lead to more consistent oral activity in vivo. nih.gov The development of these compounds highlights a promising approach for creating dual-function drugs that can target multiple pathways involved in inflammatory and allergic diseases.

| Compound Type | Target Enzyme | Reported Inhibitory Activity |

|---|---|---|

| N-hydroxycarbamate derivatives | 5-Lipoxygenase | Comparable to N-hydroxyurea analogs |

| Isoxazole derivative C3 | 5-Lipoxygenase | IC50 = 8.47 µM |

| Isoxazole derivative C5 | 5-Lipoxygenase | IC50 = 10.48 µM |

| N-[[(3,4-dihydro-5-phenoxy)-2-naphthyl]methyl]-N-hydroxy-N'-ethylurea (FR122788) | 5-Lipoxygenase | IC50 = 25 nM |

Molecular Interactions with Biological Receptors

N-hydroxycarbamates have been incorporated into molecules designed to interact with histaminergic receptors, particularly the H1 and H3 subtypes. A study focused on dual-function compounds synthesized a series of N-hydroxycarbamates that included a histaminergic H1 receptor antagonist pharmacophore. researchgate.netdrugbank.com These compounds demonstrated binding to histaminergic receptors in vitro, indicating that the N-hydroxycarbamate moiety is compatible with structural features required for interaction with these receptors. researchgate.netdrugbank.com

Furthermore, novel substituted N-phenylcarbamates have been developed as histamine H3 receptor antagonists. nih.gov These compounds, derived from 3-(1H-imidazol-4-yl)propanol, showed potent antagonist activity both in vitro and in vivo. nih.gov The affinity of these ligands for H3 receptors was determined through binding assays, with some compounds exhibiting pKi values ranging from 7.51 to 9.53. nih.gov The structural modifications of the carbamate portion of these molecules were found to influence their pharmacodynamic and pharmacokinetic properties. nih.gov These studies demonstrate the versatility of the carbamate functional group in the design of selective ligands for histamine receptors.

The carbamate functional group possesses unique characteristics that enable it to modulate both intermolecular and intramolecular interactions with biological targets. acs.org A key feature of carbamates is their ability to participate in hydrogen bonding through both the carbonyl group, which acts as a hydrogen bond acceptor, and the NH group, which can act as a hydrogen bond donor. nih.gov This dual hydrogen bonding capability is crucial for the specific recognition and binding of carbamate-containing ligands to their target enzymes or receptors.

The structure of carbamates, including N-hydroxycarbamates, can be influenced by hydrogen bonding, leading to specific packing arrangements in the solid state. For example, the X-ray crystal structure of tert-butyl N-hydroxycarbamate reveals a ribbon structure formed by parallel chains of molecules linked by C=O···H–N hydrogen bonds, which are then cross-linked by C=O···H–O hydrogen bonds. mdpi.comst-andrews.ac.uk This intricate network of hydrogen bonds highlights the strong intermolecular interactions that can be mediated by the N-hydroxycarbamate group.

Carbamates as Peptide Bond Surrogates and Biomimetic Systems

Carbamates are widely employed in medicinal chemistry as surrogates for the peptide bond. acs.orgnih.gov This is primarily due to their enhanced chemical and proteolytic stability compared to the amide bond found in natural peptides. nih.gov The replacement of a peptide bond with a carbamate linkage can improve the pharmacokinetic properties of peptide-based drugs, such as their in vivo stability and bioavailability, by rendering them resistant to degradation by peptidases. acs.org

The carbamate group is considered a biomimetic of the peptide bond because it maintains a similar spatial arrangement of atoms and can participate in similar hydrogen bonding interactions. nih.gov The resonance stabilization of the carbamate group contributes to its planarity, similar to a peptide bond. nih.gov This structural mimicry allows carbamate-containing peptidomimetics to retain high affinity and specificity for their biological targets. acs.org

The use of carbamates as peptide bond surrogates has been successful in the design of a wide range of enzyme inhibitors, including inhibitors of HIV-1 protease, β-secretase, serine proteases, and cysteine proteases. acs.org By replacing a scissile amide bond with a stable carbamate group, potent and metabolically robust inhibitors can be developed. This strategy underscores the importance of carbamates as a key structural motif in the design of modern therapeutic agents.

Based on a comprehensive search for "this compound," it has been determined that there is a lack of specific, detailed analytical data for this particular compound within publicly accessible scientific literature. The available research focuses extensively on the broader class of carbamate compounds or on the structurally different molecule, ethyl carbamate.

Therefore, it is not possible to construct an article that focuses solely on the advanced analytical methodologies for "this compound" as per the specified outline without resorting to speculation or improperly extrapolating data from other related compounds. Adhering to the principles of scientific accuracy and the strict constraints of the user's request, this article cannot be generated.

General methodologies for the analysis of the broader carbamate class are well-documented. These include techniques such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, Ultra-High Performance Liquid Chromatography (UPLC), and various Mass Spectrometry (MS) based methods. Specialized columns, such as those designed for carbamate analysis, are also described in the literature for the separation of multiple compounds within this class. However, specific parameters, research findings, and data tables pertaining exclusively to "this compound" are not available.

Advanced Analytical Methodologies for Carbamate Compounds

Mass Spectrometry (MS) Based Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the quantitative analysis of many organic compounds. However, direct analysis of carbamates like Ethyl hydroxy(phenyl)carbamate can be challenging due to their inherent thermal lability. scispec.co.thproquest.com High temperatures in the GC injection port can cause these compounds to degrade, leading to inaccurate quantification. To overcome this, derivatization is a common and effective strategy. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis.

One such technique is flash methylation, which can be performed directly in the injection port. scispec.co.th This converts the thermally labile carbamate (B1207046) into a more robust derivative, enabling sensitive and reliable analysis. For instance, a methodology utilizing a GC-tandem mass spectrometry (MS/MS) system demonstrated that flash alkylation in the injection port allows for both detection and confirmation of carbamates in a single injection with detection limits comparable to conventional methods. scispec.co.th Silylation is another derivatization technique; for example, using bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to create a silylated derivative of ethyl carbamate, which is then analyzed by GC-MS. nih.gov

The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the analysis. scispec.co.thproquest.com By selecting a specific precursor ion and monitoring its characteristic product ions, chemical noise from the sample matrix is significantly reduced. This approach allows for robust confirmation of the analyte's identity even at low concentrations. scispec.co.th For example, a robust GC/MS/MS method was developed for carbamates like carbaryl (B1668338) and carbofuran, proving to be a preferred option for confirmatory analysis compared to HPLC methods. proquest.com

Spectrophotometric and Electrochemical Detection Systems

Enzyme-Linked Spectrophotometric Assays for Carbamate Determination

Spectrophotometric methods offer a cost-effective and rapid alternative to chromatographic techniques for the detection of carbamates. rsc.org These assays often leverage the high specificity of enzymes to achieve sensitive detection. A notable example is a bi-enzymatic cascade reaction for the determination of ethyl carbamate. rsc.orgndl.gov.in

This system employs two enzymes, urethanase and glutamate (B1630785) dehydrogenase (GLDH). The process unfolds in two sequential steps:

Urethanase specifically catalyzes the hydrolysis of ethyl carbamate into ethanol, carbon dioxide, and ammonia (B1221849).

Glutamate dehydrogenase then uses the generated ammonia to convert α-ketoglutarate into L-glutamate, a reaction that simultaneously oxidizes β-nicotinamide adenine (B156593) dinucleotide (NADH) to NAD+.

The concentration of ethyl carbamate is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. rsc.orgndl.gov.in This method demonstrates high sensitivity, with a linear detection range for ethyl carbamate between 0.3 and 50 μM and a low detection limit of 0.00928 μM. rsc.orgresearchgate.net A key advantage of this enzyme-based approach is its ability to analyze samples with minimal pretreatment, such as organic solvent extraction, due to the high specificity of the enzymes involved. rsc.org

Biosensor Development for Enhanced Detection Limits

The development of biosensors represents a significant advancement in the sensitive and rapid detection of carbamates. These devices integrate a biological recognition element, typically an enzyme, with a physicochemical transducer to generate a measurable signal.

Amperometric Biosensors: An amperometric biosensor for ethyl carbamate has been developed based on the same bi-enzymatic system of urethanase and glutamate dehydrogenase. researchgate.net In this design, the enzymes are immobilized on the surface of a pyrolytic graphite (B72142) electrode. The sensor operates by chronoamperometrically detecting the change in NADH concentration during the enzymatic cascade. This biosensor exhibits a linear detection range from 0.5 to 40 μM and achieves a very low detection limit of 5.30 nM. It has been successfully applied to detect ethyl carbamate in mimic Chinese rice wine samples. researchgate.net

Electrochemical Impedance Sensors: Another innovative approach involves a pH-responsive electrochemical impedance sensor for the simultaneous detection of ethyl carbamate and its precursors (urea, citrulline, and arginine). nih.gov This sensor utilizes a nano-manganese(II) oxide-modified electrode. By adjusting the sample's pH, the protonation state of the target analytes changes, allowing for differentiated detection via electrochemical impedance spectroscopy. This method achieves extremely low detection limits, for instance, 0.8 ng L⁻¹ for ethyl carbamate. nih.gov

Acetylcholinesterase (AChE)-Based Biosensors: A common strategy for detecting a broader range of carbamate pesticides is based on the inhibition of the enzyme acetylcholinesterase (AChE). ugm.ac.idunesp.brnih.gov Carbamates inhibit AChE activity, and the degree of inhibition can be correlated to the pesticide concentration. These biosensors can be constructed by immobilizing AChE on various electrode materials, including those modified with reduced graphene oxide or conductive gels, leading to detection limits in the nanomolar to picomolar range for certain carbamates. unesp.brnih.gov

Sample Preparation and Matrix Effects in Analytical Studies

Optimization of Extraction Techniques (e.g., Headspace Solid Phase Microextraction)

Effective sample preparation is critical for accurate quantification, as it serves to isolate and concentrate the target analyte from the complex sample matrix. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for carbamates. nih.govorientjchem.org LLE often employs solvents like dichloromethane, while SPE uses sorbents like diatomaceous earth or C18 cartridges to extract the analytes. nih.govorientjchem.org

More advanced, solvent-free techniques have been developed to improve efficiency and reduce environmental impact. Headspace Solid-Phase Microextraction (HS-SPME) is a notable example. nih.goviljs.org.ngd-nb.info This technique involves exposing a coated fiber to the headspace (the gas phase above the sample) of a heated sample. mdpi.com Volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. d-nb.info The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. mdpi.com

The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency. These parameters include:

Fiber Coating: The choice of fiber coating material (e.g., polydimethylsiloxane, PDMS) is critical for selectively adsorbing the target analyte. iljs.org.ng

Extraction Time and Temperature: These factors influence the equilibrium of the analyte between the sample, headspace, and fiber. nih.gov

Sample Modification: The addition of salt (salting out) can increase the volatility of the analyte, enhancing its transfer to the headspace. iljs.org.ng

HS-SPME has been successfully applied to the analysis of ethyl carbamate in complex matrices like pickles, demonstrating its effectiveness as a simple, convenient, and accurate pretreatment technique. nih.gov

Future Research Directions and Potential Academic Applications

Sustainable Synthetic Pathways for N-Hydroxycarbamates

The synthesis of N-hydroxycarbamates has traditionally relied on methods that are effective but pose environmental or safety concerns, such as the use of highly toxic phosgene or chloroformates google.com. Future research is increasingly directed towards developing greener, more sustainable synthetic routes. A primary goal is the replacement of hazardous reagents with benign alternatives and the development of catalytic processes that minimize waste and energy consumption.

One promising avenue is the expansion of biocatalytic methods. Enzymes, operating in aqueous media under mild conditions, offer a highly selective and environmentally friendly alternative to traditional organic synthesis nih.gov. Research into promiscuous esterases and acyltransferases has shown they can be exploited for carbamate (B1207046) synthesis in water, converting various amines with high efficiency nih.gov. Future work could focus on engineering enzymes like cytidine deaminase, which has been shown to catalyze hydroxyaminolysis, to accept a broader range of substrates for N-hydroxycarbamate production researchgate.net. The development of continuous flow processes that couple chemical reactions with biocatalytic steps also represents a sustainable approach to producing carbamate products in high yield and purity nih.gov.

Another key area is the refinement of metal-catalyzed reductions of nitroarenes. While zinc-mediated reductions offer a more economical route, they can suffer from overreduction thieme-connect.de. Future pathways may involve the development of novel, earth-abundant metal catalysts, such as those based on iridium or nickel, that can selectively hydrogenate oximes or reduce nitro compounds to the desired hydroxylamine (B1172632) stage with high turnover numbers and selectivity nih.govincatt.nl. Avoiding precious metals and hazardous reagents is a central theme in this research thieme-connect.de.

| Synthetic Approach | Traditional Method | Sustainable Future Direction | Key Advantages of Future Direction |

| Starting Materials | Nitroarenes, Hydroxylamine, Chloroformates google.comrsc.org | Biomass-derived precursors, Oximes incatt.nl | Reduced toxicity, renewable sourcing, improved safety. |

| Catalysis | Stoichiometric reagents (e.g., Zinc) thieme-connect.de | Engineered enzymes (Esterases, Deaminases), Earth-abundant metal catalysts (e.g., Ni, Ir) nih.govnih.govincatt.nl | High selectivity, mild reaction conditions, aqueous media, catalytic efficiency. |

| Reaction Conditions | Often requires harsh conditions or cryogenic temperatures thieme-connect.de | Ambient temperature, atmospheric pressure, aqueous solvents nih.gov | Lower energy consumption, reduced environmental impact, simplified procedures. |

| Process | Batch processing with multi-step purifications thieme-connect.de | Continuous flow synthesis, telescoped reactions nih.gov | Increased efficiency, reduced waste, higher purity of final product. |

Discovery of Novel Chemical Reactivity and Transformations

Ethyl hydroxy(phenyl)carbamate and its congeners are reactive intermediates with significant potential for novel chemical transformations. The N-hydroxycarbamate group can act as a precursor to highly reactive acylnitroso species, which are powerful dienophiles in hetero-Diels-Alder reactions researchgate.netacs.org. Future research will likely explore the scope of these cycloadditions, developing asymmetric variants to access chiral heterocyclic compounds of medicinal interest. The use of photoredox catalysis, for instance, has enabled the asymmetric dearomatization of indoles using N-hydroxycarbamates as nucleophiles, opening new routes to complex indoline derivatives researchgate.netnih.gov.

Further research could focus on harnessing N-hydroxycarbamates as versatile aminating agents. Copper-catalyzed electrophilic α-amination of carbonyl compounds has been demonstrated, merging aerobic oxidation and Lewis acid catalysis to form new C-N bonds acs.org. The development of new catalytic systems could expand the scope of these reactions to a wider range of substrates, providing direct access to medicinally relevant amines google.com.

Moreover, the N-hydroxycarbamate functionality can be considered a masked nitrone. This reactivity can be exploited in reactions with organometallics to generate N-protected hydroxylamines, which are valuable building blocks in organic synthesis researchgate.net. Investigating the cycloaddition reactions of these in situ generated nitrones with various dipolarophiles could lead to the synthesis of diverse and complex isoxazolidine libraries researchgate.net.

Integration of Advanced Computational Models for Compound Design

Advanced computational modeling is poised to revolutionize the design and study of N-hydroxycarbamates. Density Functional Theory (DFT) is a powerful tool for mapping reaction pathways and understanding the reactivity of transient species like acyl nitroso intermediates in cycloaddition reactions acs.orgnih.govscholarpublishing.org. Future studies will likely employ more sophisticated computational methods to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding the rational design of experiments and catalysts.

In silico screening and molecular docking can accelerate the discovery of N-hydroxycarbamates with specific biological activities. By modeling the interaction between a library of virtual N-hydroxycarbamate derivatives and a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity nih.gov. This approach saves considerable time and resources compared to traditional high-throughput screening. Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to design drug candidates with improved pharmacokinetic profiles from the outset.

The combination of experimental results with computational analysis provides deep mechanistic insights. For example, DFT calculations can elucidate the mechanism of nitrone generation and the origin of stereoselectivity in subsequent cycloaddition reactions, guiding the development of more efficient and selective synthetic methods researchgate.net.

Exploration in Materials Science for Functional Applications

The unique chemical structure of this compound suggests its potential as a building block for functional materials hilarispublisher.com. The carbamate linkage is the defining feature of polyurethanes, one of the most versatile classes of polymers. Future research could explore the incorporation of N-hydroxycarbamate monomers into polymer chains to create novel materials. The hydroxyl and N-H groups can participate in hydrogen bonding, which could be exploited to create self-healing polymers or materials with tunable thermal and mechanical properties mdpi.comresearchgate.net.

The functional groups present in N-hydroxycarbamates are also well-suited for the surface modification of biomaterials cankaya.edu.trrsc.org. Grafting polymers containing this moiety onto the surfaces of medical implants or nanoparticles could enhance biocompatibility, provide sites for drug conjugation, or create antifouling coatings nih.gov. The ability to form strong hydrogen bonds could improve the adhesion of coatings to hydroxylated surfaces mdpi.com.

Furthermore, N-hydroxycarbamates could serve as precursors for responsive materials. The N-O bond is relatively labile and can be cleaved under specific conditions (e.g., redox, pH), suggesting a potential application in designing degradable polymers or controlled-release systems for drug delivery or agricultural applications nih.gov. Research into creating reactive precursor polymers that can be modified post-polymerization offers a modular approach to generating complex functional materials from simple building blocks figshare.comklinger-lab.de.

| Potential Application Area | Key Functional Groups | Future Research Direction | Potential Impact |

| Functional Polymers | Carbamate linkage, Hydroxyl group, Phenyl ring | Incorporation as a monomer or modifier in polyurethanes or other polymers. | Creation of materials with enhanced hydrogen bonding, self-healing properties, or thermal stability google.compolysciences.com. |

| Surface Modification | Hydroxyl and Amine functionalities | Covalent grafting onto surfaces of biomaterials, metals, or nanoparticles. | Improved biocompatibility, development of antifouling coatings, platforms for bioconjugation cankaya.edu.trnih.gov. |

| Responsive Materials | Labile N-O bond | Design of polymers that degrade or release cargo in response to specific stimuli (e.g., redox, pH). | Development of smart drug delivery systems, biodegradable plastics, and sensors nih.gov. |

| Adhesives & Coatings | Hydrogen bonding capability | Formulation of adhesives with enhanced substrate adhesion or coatings with specific surface properties. | High-performance adhesives for biomedical or electronic applications; functional coatings google.com. |

Mechanistic Studies of Biological Interactions for Chemical Biology Tools

Understanding the detailed mechanisms by which N-hydroxycarbamates interact with biological targets is crucial for developing them into sophisticated chemical biology tools febs.orgyoutube.com. These small molecules can serve as powerful probes to investigate complex biological processes, validate drug targets, and elucidate disease mechanisms nih.govnih.gov.

N-hydroxycarbamates and related hydroxamic acids are known inhibitors of metalloenzymes, including lipoxygenases and matrix metalloproteinases nih.gov. Future research should focus on detailed mechanistic studies to understand the precise binding modes and kinetics of inhibition. This knowledge can then be used to design highly potent and selective inhibitors for specific enzyme isoforms. Such selective probes are invaluable for dissecting the distinct roles of related enzymes in cellular signaling pathways nih.gov.